molecular formula C17H36N2O B8340252 N,N'-Dioctylurea CAS No. 1943-08-4

N,N'-Dioctylurea

Cat. No. B8340252
M. Wt: 284.5 g/mol
InChI Key: NLCAUVFHXKUYMZ-UHFFFAOYSA-N
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Patent
US05189205

Procedure details

This example demonstrates the preparation of n-octylisocyanate using boron tribromide as the "dehydrating agent." A 100 mL Fischer-Porter bottle was charged with octylamine (0.64 g, 5.0 mmol), cyclohexyltetraethyl guanidine (2.53 g, 10.0 mmol), biphenyl (0.15 g, 1 mmol; internal standard) and 25 mL of CH2Cl2. The reaction vessel was pressurized to 80 psig with CO2 and rapid stirring was initiated. A second Fischer-Porter bottle was charged with boron tribromide (1.26 g, 5.0 mmol) and 25 mL CH2Cl2, then pressurized to 80 psi with CO2. The solutions were stirred for 20 minutes at 21° C. after which time the carbamate salt was added to the solution of BBr3. A sample was taken after five minutes and diluted with diethyl ether and analyzed by gas chromatography. The yield of cyclohexylisocyanate was 13% relative to the biphenyl internal standard. The reaction mixture was stirred for 24 hours at the end of which time a second sample was taken giving 26% yield of cyclohexylisocyante and 30% di-n-octyl urea (85% conversion of amine) as determined by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.64 g
Type
reactant
Reaction Step Seven
Name
cyclohexyltetraethyl guanidine
Quantity
2.53 g
Type
reactant
Reaction Step Seven
Quantity
0.15 g
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1.26 g
Type
reactant
Reaction Step Nine
Quantity
25 mL
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
26%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:9]=[C:10]=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].B(Br)(Br)Br.[CH2:16]([NH2:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C1(N=C(N(CC)CC)N(CC)CC)CCCCC1.C1(C2C=CC=CC=2)C=CC=CC=1.C(=O)=O.C(=O)([O-])N.C1(N=C=O)CCCCC1>C(OCC)C.C(Cl)Cl>[CH2:1]([NH:9][C:10](=[O:11])[NH:24][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Seven
Name
Quantity
0.64 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
cyclohexyltetraethyl guanidine
Quantity
2.53 g
Type
reactant
Smiles
C1(CCCCC1)N=C(N(CC)CC)N(CC)CC
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
1.26 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)([O-])=O

Conditions

Stirring
Type
CUSTOM
Details
rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 24 hours at the end of which time a second sample
Duration
24 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCC)NC(NCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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